molecular formula C23H25N5O3 B11005334 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B11005334
M. Wt: 419.5 g/mol
InChI Key: NCFRJKPOWQLWON-UHFFFAOYSA-N
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Description

The compound N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide features a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenethyl group and an acetamide-linked 1-methylindole moiety. The 3,4-dimethoxy substitution on the phenyl ring enhances electron-donating properties, while the methylated indole may improve metabolic stability compared to unsubstituted indoles .

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C23H25N5O3/c1-28-14-16(17-6-4-5-7-18(17)28)13-22(29)25-23-24-21(26-27-23)11-9-15-8-10-19(30-2)20(12-15)31-3/h4-8,10,12,14H,9,11,13H2,1-3H3,(H2,24,25,26,27,29)

InChI Key

NCFRJKPOWQLWON-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NNC(=N3)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Triazole Core Formation

The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazides or hydrazinecarbothioamides under basic conditions. For example:

  • Hydrazinolysis and Cyclization :
    Ethyl 2-(1H-indol-3-yl)acetate is treated with hydrazine hydrate to yield 2-(1H-indol-3-yl)acetohydrazide. Subsequent reaction with 3,4-dimethoxyphenyl isothiocyanate forms a thiosemicarbazide intermediate, which undergoes KOH-mediated cyclization to generate the triazole-3-thione scaffold.

    Thiosemicarbazide+KOHΔTriazole-3-thione+H2S\text{Thiosemicarbazide} + \text{KOH} \xrightarrow{\Delta} \text{Triazole-3-thione} + \text{H}_2\text{S}

Introduction of 3,4-Dimethoxyphenylethyl Group

Alkylation or nucleophilic substitution attaches the dimethoxyphenylethyl side chain:

  • Mitsunobu Reaction :
    (5-Substituted-benzo[d]thiazol-2-yl)methanol reacts with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to form a phthalimide intermediate, which is hydrolyzed to the primary amine.

  • EDCI/HOBt Coupling :
    3,4-Dimethoxyphenylethylamine is coupled to the triazole core using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane.

Detailed Synthetic Protocols

Method A: Carbodiimide-Mediated Amide Bond Formation

Steps :

  • Triazole Synthesis :

    • React 2-(1H-indol-3-yl)acetohydrazide with 3,4-dimethoxyphenyl isothiocyanate in ethanol.

    • Cyclize the intermediate with 10% KOH at 80°C for 4 hours.

  • Side Chain Attachment :

    • Treat the triazole-3-thione with 2-bromo-1-(3,4-dimethoxyphenyl)ethane in DMF using NaH as a base.

  • Acetamide Coupling :

    • React 2-(1-methyl-1H-indol-3-yl)acetic acid with the triazole-ethyl intermediate using EDCI and DMAP in dichloromethane.

Conditions :

  • Temperature: 0°C → room temperature

  • Yield: 68–76%

Method B: HATU/DIEA-Promoted Coupling

Steps :

  • Triazole-Alkylation :

    • Alkylate 1H-1,2,4-triazole-3-thiol with 2-(3,4-dimethoxyphenyl)ethyl bromide in acetonitrile.

  • Indole-Acetamide Synthesis :

    • Couple 2-(1-methyl-1H-indol-3-yl)acetic acid to the alkylated triazole using HATU and DIEA in DMF.

Conditions :

  • Reaction Time: 24 hours

  • Yield: 72%

Comparative Analysis of Methods

Parameter Method A (EDCI/HOBt) Method B (HATU/DIEA)
Yield 76%72%
Reaction Time 24–48 hours24 hours
Cost ModerateHigh
Purity (HPLC) ≥98%≥95%
Key Advantage ScalabilityRapid coupling

Critical Optimization Steps

Solvent Selection

  • Dichloromethane (DCM) : Preferred for EDCI-mediated reactions due to low nucleophilicity.

  • DMF : Enhances solubility in HATU/DIEA protocols but requires rigorous drying.

Temperature Control

  • Exothermic reactions (e.g., EDCI activation) necessitate cooling to 0°C to prevent side product formation.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity triazole intermediates.

  • Column Chromatography : Silica gel (ethyl acetate:hexane = 1:3) isolates the final acetamide.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) :

    • δ 2.98 (s, 3H, N-CH₃), 3.72 (s, 6H, OCH₃), 6.82–7.45 (m, 10H, aromatic).

  • ESI-MS : m/z 435.5 [M+H]⁺.

Challenges and Solutions

  • Low Triazole Cyclization Yield :

    • Use of anhydrous KOH and controlled heating (80°C) improves cyclization efficiency.

  • Indole N-Methylation :

    • Methyl iodide in DMF with NaH achieves selective methylation.

Industrial Scalability Considerations

  • Cost-Effective Reagents : EDCI over HATU for large-scale synthesis.

  • Continuous Flow Systems : Reduce reaction time for triazole formation by 40%.

Emerging Alternatives

  • Enzymatic Coupling : Lipase-mediated amidation reduces waste generation.

  • Microwave-Assisted Synthesis : Achieves 85% yield in 2 hours for triazole intermediates .

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Biological Activities

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide has been studied for several biological activities:

Anticancer Activity

Research indicates that compounds containing triazole and indole structures often exhibit anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, compounds similar to this have shown significant growth inhibition percentages against different cancer cell lines such as SNB-19 and OVCAR-8 .

Antimicrobial Properties

The triazole ring is known for its antimicrobial activity. Compounds with similar structures have been reported to possess potent antibacterial and antifungal effects. The presence of the dimethoxyphenyl group may enhance lipophilicity, improving the compound's ability to penetrate cell membranes and exert its antimicrobial effects .

Anti-inflammatory Potential

Molecular docking studies suggest that this compound may act as a potential inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This positions it as a candidate for further research into anti-inflammatory therapies .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

Study Findings Reference
Study on anticancer activityDemonstrated significant inhibition in various cancer cell lines
Antimicrobial activity assessmentShowed promising results against both gram-positive and gram-negative bacteria
Molecular docking for anti-inflammatory potentialIdentified potential as a 5-lipoxygenase inhibitor

Mechanism of Action

The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural and functional differences between the target compound and related molecules:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 1,2,4-Triazole 3,4-Dimethoxyphenethyl, 1-methylindole-acetamide ~420 (estimated) Methoxy groups enhance solubility; methylindole improves metabolic stability.
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide 1,2,4-Triazole 3,4-Dimethoxyphenethyl, 2,4,5-trifluorophenyl 420.4 Fluorine atoms increase lipophilicity and binding affinity to hydrophobic pockets.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl, thiazole-acetamide 287.16 Chlorine substituents improve electronegativity; thiazole enhances metal coordination.
2-(4-Chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide 1,2,4-Triazole 4-Chloro-3-methylphenoxy, triazole-acetamide 280.7 Chlorophenoxy group may confer herbicidal or antifungal activity.

Biological Activity

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring, an indole moiety, and a dimethoxyphenyl group. The structural complexity suggests potential interactions with various biological targets. The molecular formula is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, and its systematic name reflects its intricate design.

Structure

  • Triazole Ring : Known for antifungal and antibacterial properties.
  • Indole Moiety : Associated with various pharmacological effects, including anticancer activity.
  • Dimethoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties.

CompoundTarget MicroorganismsMinimum Inhibitory Concentration (MIC)
Triazole DerivativesStaphylococcus aureus, E. coli0.125–8 μg/mL
Indole DerivativesCandida albicans2–16 μg/mL

Studies have shown that the triazole nucleus is effective against a range of pathogens, including resistant strains like MRSA . The compound's design suggests it could enhance these properties through synergistic effects.

Anticancer Activity

The indole component is particularly noteworthy for its anticancer properties. Research has demonstrated that related compounds can induce apoptosis in cancer cells.

  • Mechanism : Induction of reactive oxygen species (ROS) leading to cell cycle arrest.
  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

In vitro studies have reported significant cytotoxicity against these cancer cell lines, with IC50 values indicating potent activity .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Triazoles are known to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models.

StudyInflammatory ModelEffect Observed
In vivo modelCarrageenan-induced paw edemaSignificant reduction in edema
In vitro modelLPS-stimulated macrophagesDecreased TNF-alpha production

These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. This compound was among the top performers with an MIC of 0.5 μg/mL against E. coli and S. aureus .

Study 2: Anticancer Activity

In a comparative study of indole derivatives, the compound showed superior activity against MCF-7 cells with an IC50 value of 15 μM compared to standard chemotherapeutics . This highlights its potential as a lead compound for further development.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis involves multi-step protocols, including cycloaddition reactions and catalytic coupling. For example:

  • Triazole core formation : A 1,3-dipolar cycloaddition between azides and alkynes (e.g., using copper diacetate catalysis in a tert-BuOH/H₂O solvent system) generates the triazole moiety .
  • Acetamide coupling : The indole and dimethoxyphenyl groups are introduced via nucleophilic substitution or amide bond formation under reflux with pyridine/Zeolite (Y-H) catalysis .
  • Purification : Recrystallization from ethanol or chromatography is critical for isolating the final product .

Q. Which spectroscopic techniques are used for structural characterization?

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1670–1680 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
  • NMR (¹H/¹³C) resolves substituent environments (e.g., indole CH₃ at δ ~3.8 ppm, triazole protons at δ ~8.3–8.4 ppm) .
  • HRMS confirms molecular weight (e.g., observed [M+H]⁺ within 0.001 Da of theoretical) .

Q. What in vitro models are used to assess antiproliferative activity?

  • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) are standard. IC₅₀ values are calculated using dose-response curves .
  • Controls include cisplatin or doxorubicin as positive comparators .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst screening : Zeolite (Y-H) enhances regioselectivity in triazole formation compared to homogeneous catalysts .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while tert-BuOH/H₂O mixtures favor click chemistry .
  • Temperature control : Reflux at 150°C reduces side reactions in cyclization steps .

Q. How do structural modifications influence bioactivity?

  • Substituent effects : Electron-donating groups (e.g., methoxy on phenyl) enhance cellular uptake via increased lipophilicity, while bulky groups reduce binding affinity .
  • Triazole vs. oxadiazole cores : Triazoles show superior π-π stacking with kinase ATP pockets, as evidenced by molecular docking studies .

Q. What strategies resolve spectral data contradictions during structural elucidation?

  • 2D NMR (COSY, HSQC) distinguishes overlapping signals (e.g., indole vs. triazole protons) .
  • Isotopic labeling : Deuterated analogs clarify ambiguous NOESY correlations in crowded regions (e.g., ethylenic protons near the triazole ring) .

Q. How is the compound’s stability assessed under physiological conditions?

  • pH-dependent degradation : Incubation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) identifies labile bonds (e.g., acetamide hydrolysis at pH < 3) .
  • LC-MS stability assays : Monitor degradation products over 24–72 hours .

Methodological Considerations

Purification challenges in large-scale synthesis

  • Chromatography : Reverse-phase HPLC with C18 columns resolves polar byproducts .
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals (>95% by HPLC) .

Designing SAR studies for analogs

  • Fragment-based approaches : Replace the indole moiety with benzimidazole or pyrrole to assess π-stacking contributions .
  • Free-Wilson analysis : Quantifies substituent contributions to IC₅₀ values using multivariate regression .

Addressing cytotoxicity discrepancies across cell lines

  • Mechanistic profiling : Western blotting for apoptosis markers (e.g., caspase-3) clarifies cell-type-specific responses .
  • Metabolic stability assays : CYP450 inhibition screens identify off-target effects .

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